1,3,6,8-Tetraethynylpyrene
CAS No.: 870259-02-2
Cat. No.: VC3739557
Molecular Formula: C24H10
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 870259-02-2 |
---|---|
Molecular Formula | C24H10 |
Molecular Weight | 298.3 g/mol |
IUPAC Name | 1,3,6,8-tetraethynylpyrene |
Standard InChI | InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H |
Standard InChI Key | KSGRPWUUBFXSMB-UHFFFAOYSA-N |
SMILES | C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C |
Canonical SMILES | C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C |
Introduction
Chemical Structure and Properties
1,3,6,8-Tetraethynylpyrene is characterized by its distinctive molecular structure consisting of a pyrene core functionalized with four ethynyl (-C≡CH) groups. This arrangement creates a highly conjugated π-electron system that contributes to its unique photophysical properties. The compound has a molecular formula of C24H10 and a molecular weight of approximately 298.34 g/mol .
Basic Chemical Data
The following table presents the essential chemical data for 1,3,6,8-Tetraethynylpyrene:
Property | Value |
---|---|
CAS Number | 870259-02-2 |
Molecular Formula | C24H10 |
Molecular Weight | 298.34 g/mol |
IUPAC Name | 1,3,6,8-tetraethynylpyrene |
Standard InChI | InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H |
Standard InChIKey | KSGRPWUUBFXSMB-UHFFFAOYSA-N |
The chemical structure of 1,3,6,8-Tetraethynylpyrene features the characteristic planar pyrene core with four terminal acetylene groups positioned symmetrically around the aromatic system. This arrangement facilitates extensive π-conjugation throughout the molecule, contributing to its distinctive electronic and optical properties that make it valuable in various applications.
Physical Properties
1,3,6,8-Tetraethynylpyrene is typically a solid at room temperature. When preparing stock solutions, the appropriate solvent must be selected based on the compound's solubility characteristics. For optimal storage, it is recommended to prepare separate packages to avoid degradation through repeated freezing and thawing cycles. When stored at -80°C, the compound can maintain stability for up to six months, while at -20°C, it is recommended to use within one month .
To increase solubility during preparation, heating the sample to 37°C followed by ultrasonic bath treatment can be effective . These handling considerations are important for researchers working with this compound in laboratory settings.
Synthesis Methods
The synthesis of 1,3,6,8-Tetraethynylpyrene typically involves sophisticated organic chemistry techniques, with the Sonogashira-Hagihara cross-coupling reaction being the predominant method employed by researchers.
Sonogashira-Hagihara Cross-Coupling
The primary synthetic route to 1,3,6,8-Tetraethynylpyrene involves the Sonogashira-Hagihara cross-coupling reaction. This reaction typically begins with 1,3,6,8-tetrabromopyrene as a precursor, which undergoes coupling with ethynyl groups in the presence of palladium catalysts . The general reaction occurs under controlled conditions in the presence of catalysts such as Pd(PPh3)4 in solvents like DMF/Et3N .
This synthetic approach has been widely adopted and refined for the preparation of both 1,3,6,8-Tetraethynylpyrene itself and its various derivatives with modified peripheral groups. The efficiency of this method has made it possible to produce these compounds in sufficient quantities for advanced materials research and applications.
Regioselective Functionalization
Recent advancements in synthetic methodologies have enabled the regioselective functionalization of 1,3,6,8-Tetraethynylpyrene. Researchers have developed one-pot reactions involving Stille and Suzuki coupling reactions to achieve regioselectively multi-functionalized pyrenes . This approach has proven particularly effective in the synthesis of complex derivatives, including the first reported synthesis of 1,2,3,6,7,8-hexaphenylethynylpyrene .
The study indicates that Stille coupling reactions are more effective than Sonogashira coupling reactions in forming certain key intermediates, specifically 1,3,6,8-tetraphenylethynyl pyrenediboronates, which are essential for synthesizing multi-functionalized pyrenes . These synthetic innovations have expanded the range of structural modifications possible with 1,3,6,8-Tetraethynylpyrene, enhancing its versatility as a building block for advanced materials.
Applications in Materials Science
1,3,6,8-Tetraethynylpyrene has emerged as a versatile building block in materials science, particularly in the development of advanced functional materials with unique properties and applications.
Conjugated Microporous Polymers (CMPs)
One of the most significant applications of 1,3,6,8-Tetraethynylpyrene is as a monomer for the synthesis of conjugated microporous polymers (CMPs). These materials feature high surface areas, excellent thermal stability, and unique electronic properties that make them suitable for various applications .
Researchers have synthesized pyrene-based CMPs through Sonogashira-Hagihara cross-couplings using 1,3,6,8-tetraethynylpyrene (Py-T) as a common monomer building block with various co-monomers such as 2,7-dibromo-9H-fluorene (F-Br2), tris(4-bromophenyl)amine (TPA-Br3), and 1,1,2,2-tetrakis(4-bromophenyl)ethene (TPE-Br4) . These reactions were conducted in the presence of Pd(PPh3)4 in DMF/Et3N to create three-dimensional porous polymer networks.
Photocatalytic Hydrogen Evolution
A particularly promising application of 1,3,6,8-Tetraethynylpyrene-based materials is in photocatalytic hydrogen evolution from water. Studies have shown that pyrene-containing CMPs can effectively mediate the photocatalytic production of H2, making them valuable for renewable energy applications .
In a comparative study of three pyrene-based CMPs (Py-F-CMP, Py-TPA-CMP, Py-TPE-CMP), researchers found that Py-TPA-CMP demonstrated superior performance with:
Property | Value |
---|---|
BET Surface Area | 454 m² g⁻¹ |
Total Pore Volume | 0.28 cm³ g⁻¹ |
H₂ Evolution Rate | 19,200 μmol h⁻¹ g⁻¹ |
Apparent Quantum Yield | 15.3% |
These values significantly outperformed other organic porous materials, highlighting the potential of 1,3,6,8-Tetraethynylpyrene-based CMPs in clean energy applications .
Organic Electronics and Electroluminescent Devices
Derivatives of 1,3,6,8-Tetraethynylpyrene have shown promise in organic electronics, particularly in electroluminescent devices. For instance, 1,3,6,8-Tetrakis[(triisopropylsilyl)ethynyl]pyrene, which features a 1,3,6,8-tetraethynylpyrene core with four triisopropylsilyl peripheral substituents, has been identified as a highly efficient solid-state emitter for non-doped yellow electroluminescence devices .
This application leverages the compound's unique photophysical properties, including its solid-state emission characteristics, which can be tuned through structural modifications. The ability to control the emission properties through molecular engineering makes 1,3,6,8-Tetraethynylpyrene derivatives valuable components in the development of advanced optoelectronic materials.
Photophysical Properties and Research Findings
The photophysical properties of 1,3,6,8-Tetraethynylpyrene and its derivatives have been extensively studied, revealing unique characteristics that make these compounds valuable for various applications.
Absorption and Fluorescence Properties
Research has shown that 1,3,6,8-Tetraethynylpyrene exhibits distinctive absorption and fluorescence emission properties that can be tuned through structural modifications. Studies on the synthesis, absorption, and fluorescence-emission properties of 1,3,6,8-Tetraethynylpyrene and its derivatives have revealed the relationship between molecular structure and optical properties .
The extensive π-conjugation in these molecules results in strong absorption in the UV-visible region and efficient fluorescence emission, making them suitable for applications in sensing, imaging, and light-emitting devices. The photophysical properties can be further modulated by introducing different substituents at the terminal positions of the ethynyl groups.
Effect of Molecular Packing on Optical Properties
The solid-state optical properties of 1,3,6,8-Tetraethynylpyrene derivatives are significantly influenced by molecular packing arrangements. Research has highlighted the role of molecular packing in determining the solid-state optical properties of π-conjugated materials based on these compounds .
Investigations into the relationship between molecular structure, packing arrangement, and optical properties have provided valuable insights for the rational design of new materials with optimized performance. In particular, the ability to control intermolecular interactions through structural modifications has emerged as a key strategy for tuning the solid-state photophysical properties of these materials.
Recent Research Developments
Recent studies have expanded the understanding of 1,3,6,8-Tetraethynylpyrene's properties and applications. The experimental and theoretical investigations into the photophysical and electrochemical properties of newly synthesized 1,2,3,6,7,8-multifunctionalized pyrenes have shown that phenylethynyl groups at the 2,7-positions further increase the system conjugation .
This enhanced conjugation is significant for developing new materials with improved properties, particularly in applications requiring specific electronic and optical characteristics. The ability to regioselectively functionalize the pyrene core at multiple positions opens new possibilities for fine-tuning the properties of these materials for targeted applications.
GHS Symbol | GHS07 (Warning) |
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Hazard Statements | H302 - Harmful if swallowed |
H315 - Causes skin irritation | |
H319 - Causes serious eye irritation | |
H335 - May cause respiratory irritation |
These classifications indicate that proper handling procedures should be followed when working with this compound to minimize potential health risks.
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